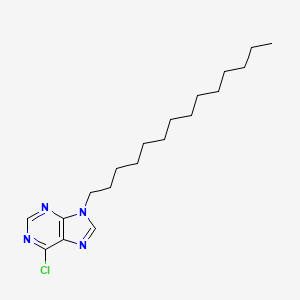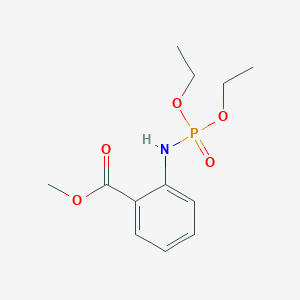![molecular formula C16H21N3O4 B14001797 (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B14001797.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a pyrrolo[2,3-b]pyridine moiety. It is often used in the synthesis of peptides and other complex organic molecules due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This is usually achieved by reacting the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Pyrrolo[2,3-b]pyridine Moiety: The pyrrolo[2,3-b]pyridine ring system is synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
Coupling Reaction: The protected amino acid is then coupled with the pyrrolo[2,3-b]pyridine derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Deprotection: Removal of the Boc protecting group using acidic conditions (e.g., trifluoroacetic acid).
Substitution: Nucleophilic substitution reactions at the amino group or the pyrrolo[2,3-b]pyridine ring.
Oxidation and Reduction: Oxidation of the pyrrolo[2,3-b]pyridine ring or reduction of the carboxylic acid group.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reagents: EDCI, DCC, HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amino acid, while coupling reactions with other amino acids or peptides result in the formation of peptide bonds.
Wissenschaftliche Forschungsanwendungen
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid has several scientific research applications, including:
Peptide Synthesis: Used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of complex organic molecules for pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid depends on its specific application. In peptide synthesis, it acts as a protected amino acid that can be incorporated into peptide chains. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-Amino-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid: Lacks the Boc protecting group.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Contains an indole ring instead of the pyrrolo[2,3-b]pyridine ring.
(S)-2-((tert-Butoxycarbonyl)amino)-3-(2-thienyl)propanoic acid: Contains a thiophene ring instead of the pyrrolo[2,3-b]pyridine ring.
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is unique due to the presence of the pyrrolo[2,3-b]pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable building block in the synthesis of peptides and other complex molecules with potential biological activity.
Eigenschaften
Molekularformel |
C16H21N3O4 |
|---|---|
Molekulargewicht |
319.36 g/mol |
IUPAC-Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-methylpyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-12(14(20)21)8-10-9-19(4)13-11(10)6-5-7-17-13/h5-7,9,12H,8H2,1-4H3,(H,18,22)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
ILNAHPYLYHUQLE-LBPRGKRZSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C2=C1C=CC=N2)C)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C2=C1C=CC=N2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


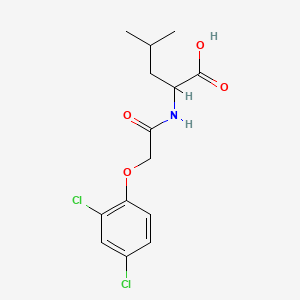

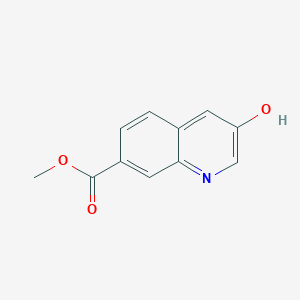
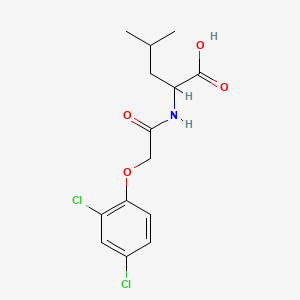
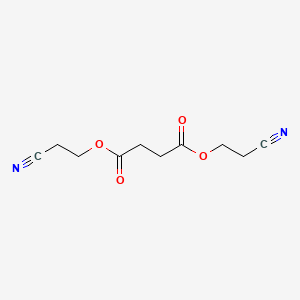

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
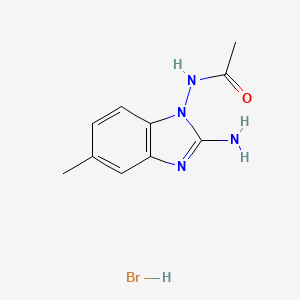
![N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide](/img/structure/B14001779.png)


![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
